BenchChemオンラインストアへようこそ!

Lupeolic acid

Anti-inflammatory Eicosanoid Biosynthesis cPLA2α

Prioritize lupeolic acid over boswellic acids for mPGES-1 inhibition (IC50=0.9µM vs 3-30µM). Its unique cPLA2α engagement and distinct antiproliferative profile eliminate cross-resistance risks. Choose ≥98% HPLC purity from certified suppliers for reproducible SAR and oncology studies.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 87355-32-6
Cat. No. B1252987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLupeolic acid
CAS87355-32-6
Synonymslupeolic acid
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)O)C)C
InChIInChI=1S/C30H48O3/c1-18(2)19-10-13-26(3)16-17-28(5)20(24(19)26)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21+,22+,23+,24+,26+,27+,28+,29+,30+/m0/s1
InChIKeyNYJYXELDYSTZFI-XSDHLHMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lupeolic Acid (CAS 87355-32-6) for Anti-Inflammatory and Anticancer Research Procurement: A Triterpenic Acid with Superior Target Engagement


Lupeolic acid (CAS 87355-32-6), a pentacyclic triterpenoid of the lupane series, is a key bioactive constituent of frankincense gum resins from Boswellia species [1]. It is primarily recognized for its anti-inflammatory and antiproliferative properties, which are mediated through the inhibition of key enzymes in eicosanoid biosynthesis and specific cancer cell signaling pathways [2]. Its structural similarity to other frankincense acids like boswellic acids often leads to assumptions of functional interchangeability, a misconception that rigorous pharmacological evidence contradicts [3].

Why Lupeolic Acid (CAS 87355-32-6) Cannot Be Replaced by Boswellic or Betulinic Acids in Targeted Assays


Substituting lupeolic acid with other pentacyclic triterpenic acids (PTAs) like β-boswellic acid or betulinic acid is scientifically unsound due to its distinct, and in specific contexts, superior molecular target engagement. While boswellic acids are established 5-lipoxygenase (5-LO) inhibitors, lupeolic acid and its derivatives exhibit a different and more potent pharmacological fingerprint, particularly as direct inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and cytosolic phospholipase A2α (cPLA2α), enzymes not effectively inhibited by many common PTAs [1]. Furthermore, the cytotoxicity profile against certain cancer cell lines differs significantly; for instance, the acetylated derivative of lupeolic acid demonstrates a unique, non-cross-resistant mechanism of action compared to standard chemotherapeutics and related triterpenes, rendering simple substitution highly risky for reproducible research [2].

Lupeolic Acid (CAS 87355-32-6) Procurement Justification: Direct Comparative Data vs. In-Class Analogs


Lupeolic Acid Derivatives Exhibit Superior cPLA2α Inhibition vs. Boswellic Acids

In contrast to common boswellic acids which inhibit 5-lipoxygenase, a C(28)-hydroxylated derivative of lupeolic acid (Ac-OH-LA) directly inhibits cytosolic phospholipase A2α (cPLA2α), an upstream enzyme in the eicosanoid cascade. This represents a distinct and potentially more potent mechanism of action. The compound exhibited consistent IC50 values of 2.3-6.9 µM across multiple human blood cell types (platelets, neutrophils, monocytes), while the parent lupeolic acid compounds lacking this hydroxyl group were completely inactive [1]. This structure-activity relationship is critical for experimental design.

Anti-inflammatory Eicosanoid Biosynthesis cPLA2α

Lupeolic Acid is a More Potent mPGES-1 Inhibitor than Boswellic Acids

Lupeolic acid exhibits significantly higher potency in inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1) compared to the well-studied boswellic acids. While boswellic acids inhibit mPGES-1 with IC50 values in the range of 3-30 µM, a specific lupeolic acid (compound 17) demonstrated a much lower IC50 of 0.9 µM in the same assay system [1]. This represents a 3.3 to 33-fold increase in potency, making lupeolic acid a far more effective compound for studies targeting this terminal enzyme in PGE2 biosynthesis.

Anti-inflammatory Prostaglandin E2 mPGES-1

Acetyl-Lupeolic Acid Shows Superior In Vivo Safety and Anti-Angiogenic Effects vs. Lupeol

Acetyl-lupeolic acid (ac-LA), a naturally occurring derivative of lupeolic acid, was directly compared to lupeol and the chemotherapy agent docetaxel in a xenograft model of prostate cancer. Ac-LA demonstrated a 'clearly better safety profile' than both lupeol and docetaxel during chronic in vivo administration in nude mice [1]. Furthermore, unlike lupeol, ac-LA significantly inhibited the release of vascular endothelial growth factor (VEGF) in vitro and consequently suppressed angiogenesis in vivo, indicating a unique dual mechanism of action (direct cytotoxicity + anti-angiogenesis) not shared by the closely related analog lupeol [1].

Anticancer Prostate Cancer In Vivo Toxicology

High-Impact Research and Industrial Applications for Lupeolic Acid (CAS 87355-32-6) Based on Verified Evidence


Investigating the mPGES-1/PGE2 Axis in Chronic Inflammation

Researchers studying the prostaglandin E2 (PGE2) pathway in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease should prioritize lupeolic acid over boswellic acids. Its 3.3- to 33-fold higher potency as an mPGES-1 inhibitor (IC50 = 0.9 µM vs. 3-30 µM for boswellic acids) allows for a more specific and effective blockade of this terminal enzyme, minimizing confounding off-target effects seen with less potent analogs [1].

Structure-Activity Relationship (SAR) Studies on Triterpenic Acid Eicosanoid Inhibitors

This application is ideal for medicinal chemistry and natural product research groups. The stark difference in cPLA2α inhibitory activity between active C(28)-hydroxylated lupeolic acid derivatives (IC50 = 3.6 µM) and the inactive parent lupeolic acids provides a clear and quantifiable SAR model. Procuring both CAS 87355-32-6 and its active derivative allows for rigorous experimental control to dissect the specific molecular contributions of the C(28)-hydroxyl group to target engagement [2].

Developing Next-Generation, Non-Cytotoxic Anticancer Agents Targeting Angiogenesis

For oncology researchers seeking compounds with a better in vivo safety profile and dual anti-tumor mechanisms, acetyl-lupeolic acid is a superior choice over lupeol. Evidence shows it has a better safety profile than docetaxel and lupeol in vivo and uniquely inhibits VEGF and angiogenesis, which lupeol fails to do. This makes it a more promising lead compound for developing therapies that combine direct anti-proliferative effects with the inhibition of tumor vascularization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lupeolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.